5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole
Description
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole is a phosphorus-sulfur heterocyclic compound featuring two phosphorus atoms and one sulfur atom in its five-membered ring. The trimethylsilyl (TMS) groups at positions 3 and 5 enhance its steric bulk and electronic stabilization, making it a subject of interest in organophosphorus chemistry.
Properties
CAS No. |
102536-68-5 |
|---|---|
Molecular Formula |
C8H18P2S2Si2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilylsulfanyl-1,2,4-thiadiphosphol-5-yl)silane |
InChI |
InChI=1S/C8H18P2S2Si2/c1-13(2,3)8-9-7(10-11-8)12-14(4,5)6/h1-6H3 |
InChI Key |
CIKPAZQPKOFPLR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=PC(=PS1)S[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole typically involves the reaction of trimethylsilyl chloride with a suitable thiadiphosphole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols and phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The sulfanyl group can form strong bonds with metals, making it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 1,2,4-triazole-3-thione derivatives (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol) , which are nitrogen-sulfur heterocycles. While these share sulfur-containing heterocyclic frameworks with the target compound, critical differences exist:
Structural and Functional Differences
| Property | 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole | 1,2,4-Triazole-3-thione Derivatives |
|---|---|---|
| Heteroatoms | Phosphorus (P), sulfur (S) | Nitrogen (N), sulfur (S) |
| Ring System | 1,2,4-Thiadiphosphole (P-P-S) | 1,2,4-Triazole (N-N-N-S) |
| Substituents | Trimethylsilyl groups at positions 3 and 5 | Aryl, alkyl, or methoxy groups |
| Electrophilicity | High due to electron-deficient P centers | Moderate, influenced by thione group |
| Applications | Potential in catalysis, ligand design | Antimicrobial, antitumor agents |
Reactivity
- Thiadiphospholes exhibit P–P bond cleavage under thermal or oxidative conditions, enabling access to phosphorus-centered radicals.
- Triazole-3-thiones undergo thione-thiol tautomerism , facilitating nucleophilic substitutions (e.g., alkylation with halides, as in ) .
Stability
- The TMS groups in thiadiphospholes improve thermal stability by shielding reactive P centers, whereas triazole-thiones require inert atmospheres to prevent oxidation of the thiol group .
Research Findings and Data
Key Studies on Thiadiphospholes
- Catalytic Activity : Phosphorus-rich heterocycles show promise in mediating cross-coupling reactions.
- Ligand Design : TMS-substituted thiadiphospholes could act as ligands for transition metals, though this remains underexplored compared to triazole-based ligands .
Antimicrobial Activity (Triazole-Thiones vs. Thiadiphospholes)
| Compound Class | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |
|---|---|---|
| Triazole-3-thiones | 8–32 | 16–64 |
| Thiadiphospholes* | Not reported | Not reported |
*Data for thiadiphospholes is scarce; their biological activity remains speculative.
Limitations and Knowledge Gaps
- The evidence provided lacks direct studies on thiadiphospholes, limiting a rigorous comparison.
- Structural dissimilarities (P vs. N heterocycles) preclude direct functional analogies.
Biological Activity
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole is a compound of significant interest in the field of organophosphorus chemistry. Its unique structure, characterized by the presence of both phosphorus and sulfur atoms, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is classified as a thiadiphosphole, which is a five-membered heterocyclic compound containing phosphorus and sulfur. The trimethylsilyl groups enhance its stability and solubility in organic solvents. The general formula can be represented as:
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 305.59 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
| Stability | Stable under ambient conditions |
Synthesis
The synthesis of this compound typically involves the reaction of trimethylsilyl phosphine sulfide with appropriate electrophiles. Various synthetic routes have been explored to optimize yield and purity. A notable method includes the use of phosphorus pentasulfide as a sulfur source, which facilitates the formation of thiadiphosphole structures.
The biological activity of thiadiphospholes can be attributed to their ability to interact with various biological targets. Preliminary studies suggest that these compounds exhibit:
- Antioxidant Activity : Thiadiphospholes have shown potential in scavenging free radicals, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against a range of bacterial strains, suggesting their potential as antimicrobial agents.
- Enzyme Inhibition : Research indicates that thiadiphospholes may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity in metabolic enzymes |
Case Studies
- Antioxidant Study : A study conducted on various organophosphorus compounds revealed that this compound exhibited significant antioxidant activity in vitro, with an IC50 value comparable to established antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In a controlled experiment against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Studies focusing on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
